molecular formula C21H21NS B1331358 2-(Tritylthio)ethanamine CAS No. 1095-85-8

2-(Tritylthio)ethanamine

Cat. No.: B1331358
CAS No.: 1095-85-8
M. Wt: 319.5 g/mol
InChI Key: XZOWICPSVWHCTC-UHFFFAOYSA-N
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Description

2-(Tritylthio)ethanamine is an organic compound with the molecular formula C21H21NS. It is characterized by the presence of a tritylthio group attached to an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tritylthio)ethanamine can be synthesized through a reaction involving cysteamine and trityl chloride in the presence of trifluoroacetic acid. The reaction typically takes place in a round-bottom flask, where cysteamine and trityl chloride are combined with trifluoroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve optimized reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tritylthio)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Tritylthio)ethanamine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of sirtuin 2. The compound interacts with the nitrogen atoms of human serum albumin, inhibiting its binding to tumor cell surfaces . This interaction disrupts cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-tritylthiopropane
  • 2-(Tritylthio)-ethanethiol

Uniqueness

2-(Tritylthio)ethanamine is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its tritylthio group provides stability and reactivity that are advantageous in various chemical and biological applications .

Properties

IUPAC Name

2-tritylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOWICPSVWHCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911219
Record name 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095-85-8
Record name 1095-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Hydrochloric acid 2-aminoethanethiol (5.16 g, 45.4 mmol) was dissolved in dichloromethane (80 mL), and trifluoroacetic acid (7.0 mL, 90.8 mmol) and triphenylmethyl chloride (13.29 g, 47.7 mmol) were added, followed by stirring at room temperature for 1 hour. A 1N aqueous sodium hydroxide solution (150 mL) was added, and extraction was carried out with dichloromethane (500 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, methanol (100 mL) was added to the resulting residue, and the deposited by-product was removed by filtration. 1N hydrochloric acid (300 mL) was added to make the solution acidic, and the deposit was filtered off. After the by-product was washed with dichloromethane (50 mL) to remove it, the solution was made alkaline with a 1N aqueous sodium hydroxide solution, and extraction was carried out with dichloromethane (600 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, to afford the desired product (8.77 g, yield 60%) as a white solid.
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60%

Synthesis routes and methods IV

Procedure details

Triphenylmethanol (22.9 g, 88 mmol) was added to a solution of 2-aminoethanethiol hydrochloride in trifluroacetic acid (TFA, 40 mL). The resulting solution was stirred at room temperature for about 40 min. The TFA was then removed under reduced pressure and the residue was triturated with diethyl ether. The white precipitate that formed was filtered, partitioned with aqueous NaOH (40 mL, 1N), and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over Na2SO4. The product was obtained as a white solid after solvent evaporation (23.8 g, yield 85%). ESI-MS(m/z): 320 (M+H+). 1H NMR δD (CDCl3): 7.21˜7.43 (m, 15H, phenyl), 2.58 (t, 2H, SCH2), 2.32 (t, 2H, CH2N).
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Synthesis routes and methods V

Procedure details

A solution of 2-aminoethanethiol.HCl 80 (11.4 g, 100 mmol), triphenylmethanol (TrOH, 26.0 g, 100 mmol) in HCl (37%, 44.8 mL) and acetic acid (280 mL) was stirred for 5 h at 40° C. The reaction mixture was concentrated in vacuo and the resulting white solid was washed with ether and dissolved in H2O/CH2Cl2 (1:1). After adjusting the pH of the aqueous layer to ca. 14 with 1 N NaOH, the desired compound was removed by extraction. The combined organic layers were dried (K2CO3), filtered, and concentrated in vacuo to provide a white solid, S-(triphenylmethyl) 2-aminoethanethiol (28.8 g, 90.0 mmol, 90% from 80). Rf =0.50 (1:9 MeOH/CH2Cl2); 1H NMR (DMSO-d6) δ7.35-7.20 (m, 15H), 2.43 (t, J=6.1, 2H), 2.15 (t, J=5.9, 2H). To a solution of S-(triphenylmethyl) 2-aminoethanethiol (3.00 g, 9.40 mmol) and triethylamine (951 mg, 9.40 mmol) in dry CH2Cl2 (30 mL) was added bromoacetyl bromide (1.90 g, 9.40 mmol) over 15-20 min at -20°. The reaction mixture was stirred at -20° for 30 min and at room temperature for 1 h. To this mixture was added an additional equivalent of S-(triphenylmethyl) 2-amninoethanethiol (3.00 g, 9.40 mmol) and triethylamine (951 mg, 9.40 mmol). After stirring for 16 h at room temperature, the reaction mixture was concentrated under reduced pressure. The crude product was purified by flash chromatography (1:99 MeOH/CH2Cl2) to give compound 81 as a white foam (4.64 g, 6.95 mmol, 67% from amine 80). Rf 0.60 (1:9 MeOH/CH2Cl2); 1H NMR (DMSO-d6) δ7.77 (t, J=6.1, 1H), 7.35-7.20 (m, 30H), 2.97 (dd, J=6.0, 5.9, 2H), 2.86 (s, 2H), 2.35 (t, J=6.1, 2H), 2.18 (m, 4H). See Photaki et al., J. Chem. Soc. (c) 2683-2687 (1970); Bryson, N. J., Neutral technetium (v) complexes with N,S-donor chelates. Ph.D. thesis, Massachusetts Institute of Technology, Cambridge, Mass. (1988).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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